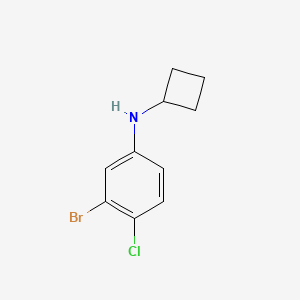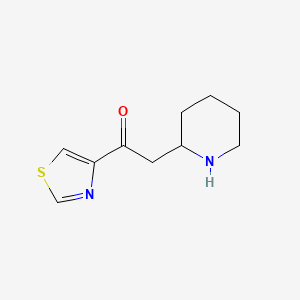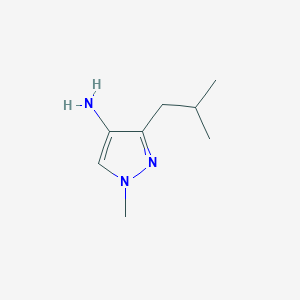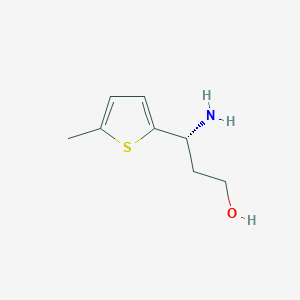
3-bromo-4-chloro-N-cyclobutylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-N-cyclobutylaniline is an organic compound with the molecular formula C10H11BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively, and the amino group is substituted with a cyclobutyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-cyclobutylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-cyclobutylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-chloro-N-cyclobutylaniline is used in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-cyclobutylaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Similar structure but lacks the cyclobutyl group.
4-Bromo-2-chloroaniline: Different substitution pattern on the benzene ring.
3-Bromo-4-fluoroaniline: Fluorine atom instead of chlorine.
Uniqueness
3-Bromo-4-chloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which can impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H11BrClN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 |
InChI Key |
SSIWEFAOGKOJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)


![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)




